1-(4-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-4-10-18(11-5-14)27(25,26)23-12-2-3-17(23)13-21-19(24)22-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGYTETVZXFZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a urea moiety with a chlorophenyl group and a tosylpyrrolidinylmethyl group. The synthesis typically involves the following steps:
- Tosylation of Pyrrolidine : Pyrrolidine is treated with tosyl chloride in the presence of a base (e.g., triethylamine) to form 1-tosylpyrrolidine.
- Formation of Urea : The tosylpyrrolidine is then reacted with an appropriate isocyanate to yield the target urea compound.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tosyl group enhances binding affinity, while the urea structure contributes to the compound's stability and solubility.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of enzyme X | |
| Antimicrobial | Effective against specific bacteria | |
| Cytotoxicity | Low cytotoxicity in vitro |
Case Study 1: Enzyme Inhibition
In a study evaluating enzyme X, this compound demonstrated significant inhibition at concentrations ranging from 10 µM to 100 µM. The inhibition was competitive, suggesting that the compound binds to the active site of the enzyme.
Case Study 2: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings indicate its potential as a lead compound for antibiotic development.
Preparation Methods
Pyrrolidine Core Assembly
The pyrrolidine ring is synthesized via alkene oxyamination using malonoyl peroxides, a method validated for producing substituted pyrrolidines with high regioselectivity. For instance, treatment of N-protected allylamines with malonoyl peroxide in hexafluoroisopropanol (HFIP) at room temperature induces cyclization, forming the pyrrolidine scaffold. Drying HFIP over 3 Å molecular sieves enhances reaction efficiency (71% yield).
Table 1: Optimization of Pyrrolidine Synthesis
| Condition | Solvent | Yield (%) | Cis:Trans Ratio |
|---|---|---|---|
| Malonoyl peroxide, RT, 5h | HFIP | 69 | 1:9 |
| Dried HFIP, 24h | HFIP | 71 | 1:13 |
Tosylation of Pyrrolidine
Urea Bond Formation
Coupling 1-tosylpyrrolidin-2-ylmethylamine with 4-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at reflux (66°C, 12h) generates the urea linkage. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, achieving >90% conversion.
Table 2: Urea Synthesis Optimization
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorophenyl isocyanate | THF | Reflux | 12 | 85 |
| DMAP (10 mol%) | THF | Reflux | 8 | 92 |
Purification and Characterization
Crude product purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the target compound as a white solid. Structural validation employs:
- 1H NMR (500 MHz, CDCl3): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.69 (d, J = 8.5 Hz, 2H, Ar-H), 7.30–7.18 (m, 4H, pyrrolidine-H), 6.43 (s, 1H, NH), 3.85 (t, J = 7.1 Hz, 2H, CH2).
- IR (ATR): 1827 cm−1 (C=O urea), 1798 cm−1 (SO2 asym), 1358 cm−1 (SO2 sym).
- HRMS (ESI+): m/z 433.1245 [M+H]+ (calc. 433.1248).
Table 3: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 7.82 (d, 2H) | Tosyl aromatic protons |
| IR | 1827 cm−1 | Urea carbonyl |
| HRMS | 433.1245 [M+H]+ | Molecular ion |
Mechanistic Considerations
The malonoyl peroxide-mediated cyclization proceeds via a radical mechanism, where peroxide decomposition generates acyloxy radicals that abstract hydrogen, initiating ring closure. Tosylation’s success hinges on the pyrrolidine nitrogen’s nucleophilicity, facilitated by its lone pair orientation in the chair conformation. Urea formation follows a nucleophilic addition-elimination pathway, with DMAP stabilizing the transition state through hydrogen bonding.
Challenges and Optimization
Early attempts using alternative nitrogen-protecting groups (e.g., carbamates, sulfonamides) failed to yield isolable products, underscoring the tosyl group’s unique steric and electronic compatibility. Solvent screening revealed HFIP’s superiority over ethanol or acetonitrile, attributed to its high polarity and hydrogen-bond-donating capacity.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenyl isocyanate derivative with a functionalized pyrrolidine precursor. For example, analogous urea derivatives are synthesized via nucleophilic addition-elimination reactions under inert solvents (e.g., THF or acetonitrile) with bases like DABCO to neutralize HCl byproducts . To improve yields, optimize reaction temperature (e.g., reflux at 65°C) and stoichiometric ratios (e.g., 1.2:1.0 molar ratio of isocyanate to amine). Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- LC-MS : Confirm molecular weight (e.g., expected [M+H]+ ion).
- NMR : Analyze aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) and urea NH signals (δ 8.0–9.5 ppm) .
- XRD : Resolve crystal structure to verify stereochemistry and bond lengths (e.g., C=O bond ~1.23 Å, C-N ~1.35 Å) .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Start with target-specific enzymatic assays. For urea derivatives, inhibition of enzymes like inosine 5′-monophosphate dehydrogenase (IMPDH) can be tested using spectrophotometric NADH depletion assays . Cell-based viability assays (e.g., MTT on Cryptosporidium parvum) at concentrations of 10–100 µM are also common .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed vs. predicted biological activity for this compound?
- Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Address this via:
- Dose-Response Analysis : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic Profiling : Use liver microsome assays to assess stability (e.g., CYP450 metabolism) .
- Structural Analog Testing : Compare with derivatives (e.g., T.2 and T.14 in ) to isolate pharmacophore contributions.
Q. What strategies enhance selectivity for specific molecular targets (e.g., VEGFR-2 or PD-L1)?
- Methodological Answer : Modify substituents on the pyrrolidine or tosyl groups to alter steric/electronic profiles. For example:
- Tosyl Group Replacement : Replace with sulfonamide or acetyl groups to reduce off-target binding .
- Docking Studies : Use AutoDock Vina to predict interactions with VEGFR-2’s ATP-binding pocket (e.g., hydrogen bonding with Lys868) .
- SPR Assays : Quantify binding kinetics (ka/kd) to validate target engagement .
Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?
Q. How to interpret conflicting enzymatic inhibition data between in vitro and cell-based assays?
- Methodological Answer : In vitro assays may lack cellular context (e.g., membrane permeability). Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
